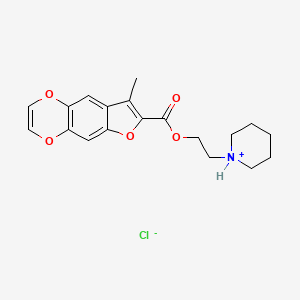
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzodioxin core, a carboxylic acid group, and a piperidinoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Esterification with Piperidinoethyl Group: The carboxylic acid group is then esterified with 2-piperidinoethanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinoethyl moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
類似化合物との比較
Similar Compounds
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.
Piperidinoethyl esters: Compounds with similar ester moieties but different core structures.
Hydrochloride salts of organic esters: Compounds with similar salt forms but different ester and core structures.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is unique due to its combination of a furobenzodioxin core, a carboxylic acid group, and a piperidinoethyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
35685-97-3 |
|---|---|
分子式 |
C19H22ClNO5 |
分子量 |
379.8 g/mol |
IUPAC名 |
2-piperidin-1-ium-1-ylethyl 8-methylfuro[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |
InChI |
InChI=1S/C19H21NO5.ClH/c1-13-14-11-16-17(23-10-9-22-16)12-15(14)25-18(13)19(21)24-8-7-20-5-3-2-4-6-20;/h9-12H,2-8H2,1H3;1H |
InChIキー |
PEADGMIQEUCUMF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCC[NH+]4CCCCC4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


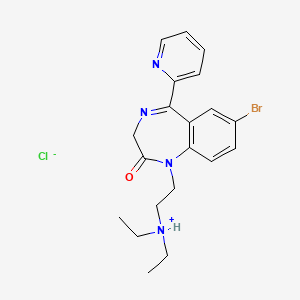

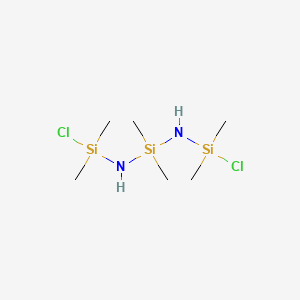
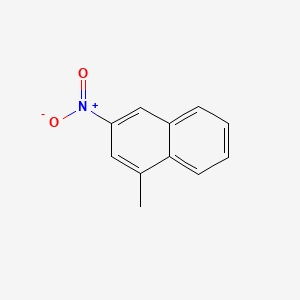
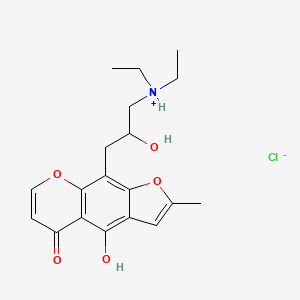

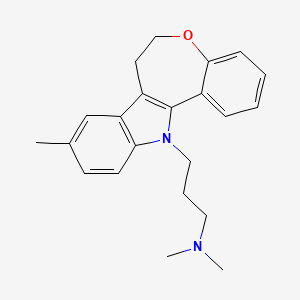


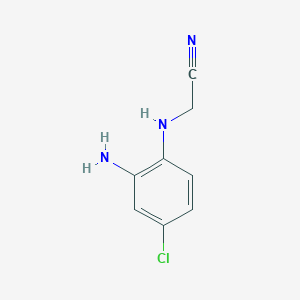
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
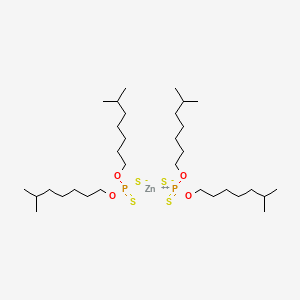
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
